molecular formula C17H16N2O2S B13397673 2-Naphthylamine-6-sulfonyl-N-methylaniline

2-Naphthylamine-6-sulfonyl-N-methylaniline

Cat. No.: B13397673
M. Wt: 312.4 g/mol
InChI Key: BUSSHKSWSQDAOX-UHFFFAOYSA-N
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Description

2-Naphthylamine-6-sulfonyl-N-methylaniline is an organic compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol . This compound is a derivative of naphthylamine, featuring a sulfonyl group and a methylaniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The subsequent steps include purification and crystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine-6-sulfonyl-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Naphthylamine-6-sulfonyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthylamine-6-sulfonyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, while the N-methylaniline moiety can interact with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthylamine-6-sulfonyl-N-methylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various applications, from chemical synthesis to industrial production .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

6-amino-N-methyl-N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-19(16-5-3-2-4-6-16)22(20,21)17-10-8-13-11-15(18)9-7-14(13)12-17/h2-12H,18H2,1H3

InChI Key

BUSSHKSWSQDAOX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

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